(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-13(4-3-11-2-1-8-21-11)16-6-7-18-10-17-12-5-9-22-14(12)15(18)20/h1-5,8-10H,6-7H2,(H,16,19)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGFWIIPUEDDB-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Thienopyrimidine moiety : This component is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Acrylamide group : This functional group is often associated with reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It could interact with receptors, modulating their activity and influencing signaling pathways.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown:
- Inhibition against Gram-positive and Gram-negative bacteria : Compounds similar to this compound have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thienopyrimidine derivatives are also being explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cell lines.
- Apoptotic Pathways : Activation of caspases has been observed in treated cells .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thienopyrimidines | Significant growth inhibition |
| Anticancer | Various thienopyrimidine derivatives | Induction of apoptosis |
| Enzyme Inhibition | Similar acrylamide compounds | Inhibition of specific enzymes |
Notable Research Findings
- In Vitro Studies : A study involving thienopyrimidine derivatives showed promising results against MRSA with IC50 values comparable to existing antibiotics .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target enzymes, indicating a potential for high efficacy .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a thieno[3,2-d]pyrimidine core with an acrylamide moiety. The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including the target compound, typically involves multi-step reactions starting from readily available thiophene derivatives.
General Synthesis Method:
- Starting Materials: 2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carboxylic acid and various amines.
- Reaction Conditions: The reactions are often conducted in dichloromethane or other organic solvents under controlled temperatures.
- Purification: Post-reaction, compounds are purified using silica gel chromatography.
Antimycobacterial Activity
Research indicates that compounds derived from thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimycobacterial properties. Specifically, they have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial strains.
Key Findings:
- Compounds demonstrated inhibition rates ranging from 40% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG .
- The presence of the thieno[3,2-d]pyrimidine structure is crucial for biological activity, as modifications can enhance or reduce efficacy .
Antiproliferative Activity
Studies have also explored the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The incorporation of different substituents on the thieno ring has been linked to improved activity.
Case Studies:
- A series of derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range .
Therapeutic Applications
Given its biological properties, (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide has potential applications in:
- Antitubercular Therapy: As a new candidate for treating drug-resistant tuberculosis.
- Cancer Treatment: As a lead compound for developing anticancer agents targeting specific pathways involved in tumor growth.
Chemical Reactions Analysis
Acrylamide Moiety Reactivity
The α,β-unsaturated carbonyl system in the acrylamide group enables nucleophilic additions and redox reactions:
Thiophene Ring Functionalization
The electron-rich thiophen-2-yl group participates in electrophilic substitution:
Thieno[3,2-d]pyrimidinone Ring Reactivity
The fused heterocycle undergoes nucleophilic and electrophilic modifications:
Cross-Coupling Reactions
The thiophene and pyrimidinone rings enable transition-metal-catalyzed couplings:
Stability Under Physiological Conditions
Critical degradation pathways in aqueous environments:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Systems
a) Thieno[3,2-d]pyrimidin-4-one Derivatives
The thieno[3,2-d]pyrimidinone core is shared with compounds like N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ). Key differences include:
- Substituent Position : Compound 24 has a tetrahydro-pyrido extension, enhancing planarity and solubility compared to the simpler ethyl-acrylamide substituent in the target compound.
- Biological Relevance : The pyrido extension in Compound 24 may improve binding to kinases or other enzymatic targets, whereas the acrylamide group in the target compound could favor covalent interactions .
b) Thiophene-Acrylamide Hybrids
The (thiophen-2-yl)acrylamide moiety is analogous to derivatives like (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112, ). Comparisons include:
Substituent-Driven Properties
a) Ethyl-Acrylamide vs. Aromatic Substitutions
- Flexibility : The ethyl linker in the target compound introduces rotational freedom, contrasting with rigid aromatic substituents in compounds like 3-chloro-N-phenyl-phthalimide (), which features a planar isoindole-1,3-dione system. This flexibility may enhance adaptability in binding pockets but reduce thermal stability .
- Hydrogen Bonding: The acrylamide’s carbonyl and NH groups provide hydrogen-bonding sites absent in non-polar substituents (e.g., chloro or nitro groups in and ).
b) Crystallinity and Stability
The crystalline form of N-(3-(2-(4-(4-methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide () highlights the role of piperazine substituents in improving crystallinity. The target compound’s lack of such groups may result in polymorphic variability, affecting pharmaceutical formulation .
Analytical and Computational Tools
- X-ray Crystallography: The use of SHELX software () is standard for resolving thieno-pyrimidine derivatives. The target compound’s structure would benefit from SHELXL refinement to confirm stereochemistry and packing motifs .
- Spectroscopic Data : IR and NMR profiles (e.g., carbonyl stretches at ~1,730 cm⁻¹ and aromatic protons at δ 7.37–7.47 ppm in ) provide benchmarks for validating the target compound’s purity .
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxylate
Ethyl 2-aminothiophene-3-carboxylate undergoes cyclocondensation with formamide or urea under acidic conditions to yield 3,4-dihydro-4-oxothieno[3,2-d]pyrimidine. The reaction is typically conducted at 150–180°C for 6–8 hours, achieving yields of 65–75%.
$$
\text{Ethyl 2-aminothiophene-3-carboxylate} + \text{Formamide} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3,4-Dihydro-4-oxothieno[3,2-d]pyrimidine}
$$
Chlorination at Position 4
The 4-oxo group is replaced with chlorine using phosphorus oxychloride ($$ \text{POCl}3 $$) to enhance reactivity for subsequent substitutions. Reaction conditions involve refluxing in $$ \text{POCl}3 $$ for 3–4 hours, yielding 4-chlorothieno[3,2-d]pyrimidine (85–90% yield).
$$
\text{3,4-Dihydro-4-oxothieno[3,2-d]pyrimidine} \xrightarrow{\text{POCl}_3, \Delta} \text{4-Chlorothieno[3,2-d]pyrimidine}
$$
Functionalization of the Pyrimidine Core with an Ethylamine Side Chain
The ethylamine linker is introduced via nucleophilic substitution at position 3 of the pyrimidine ring. A two-step approach is employed:
Alkylation with 2-Bromoethylamine
4-Chlorothieno[3,2-d]pyrimidine reacts with 2-bromoethylamine hydrobromide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 60°C for 12 hours. This yields 3-(2-aminoethyl)-4-chlorothieno[3,2-d]pyrimidine (70–75% yield).
$$
\text{4-Chlorothieno[3,2-d]pyrimidine} + \text{2-Bromoethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-Aminoethyl)-4-chlorothieno[3,2-d]pyrimidine}
$$
Hydrolysis to Regenerate the 4-Oxo Group
The 4-chloro substituent is hydrolyzed back to a carbonyl group using aqueous $$ \text{NaOH} $$ (2 M) at 80°C for 2 hours, yielding 3-(2-aminoethyl)-4-oxothieno[3,2-d]pyrimidine (90–95% yield).
$$
\text{3-(2-Aminoethyl)-4-chlorothieno[3,2-d]pyrimidine} \xrightarrow{\text{NaOH}, \Delta} \text{3-(2-Aminoethyl)-4-oxothieno[3,2-d]pyrimidine}
$$
Synthesis of the (E)-3-(Thiophen-2-yl)acrylamide Moiety
The acrylamide segment is prepared via a Knoevenagel condensation followed by amidation.
Knoevenagel Condensation
Thiophene-2-carbaldehyde reacts with malonic acid in the presence of piperidine as a catalyst, producing (E)-3-(thiophen-2-yl)acrylic acid. The reaction is conducted in ethanol under reflux for 6 hours (yield: 80–85%).
$$
\text{Thiophene-2-carbaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Piperidine, EtOH, } \Delta} \text{(E)-3-(Thiophen-2-yl)acrylic Acid}
$$
Conversion to Acid Chloride
The acrylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) at 0–5°C for 2 hours to form the corresponding acid chloride.
$$
\text{(E)-3-(Thiophen-2-yl)acrylic Acid} \xrightarrow{\text{SOCl}_2} \text{(E)-3-(Thiophen-2-yl)acryloyl Chloride}
$$
Final Coupling Reaction
The ethylamine-modified pyrimidine core is coupled with the acryloyl chloride via an amidation reaction.
Amidation Conditions
3-(2-Aminoethyl)-4-oxothieno[3,2-d]pyrimidine is dissolved in dry tetrahydrofuran (THF) and treated with (E)-3-(thiophen-2-yl)acryloyl chloride in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) at 0°C. The mixture is stirred for 4 hours, yielding the final product (60–65% yield).
$$
\text{3-(2-Aminoethyl)-4-oxothieno[3,2-d]pyrimidine} + \text{(E)-3-(Thiophen-2-yl)acryloyl Chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Stereochemical Control
The (E)-configuration of the acrylamide is preserved by maintaining low temperatures during coupling to prevent isomerization.
Analytical Characterization
The compound is characterized using spectroscopic and chromatographic methods:
Optimization and Scalability
Catalytic Improvements
Using polymer-supported catalysts (e.g., Amberlyst-15) in the Knoevenagel step increases yields to 90% while simplifying purification.
Solvent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves environmental sustainability without compromising efficiency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
-
Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core using α-bromoacrylic acid and ethylenediamine derivatives under DMF/EDCI coupling conditions .
-
Step 2 : Acrylamide coupling via a nucleophilic substitution reaction between the thiophen-2-ylacryloyl chloride and the amine-functionalized thienopyrimidine intermediate. Solvents like ethanol or ethyl acetate are typically used, followed by column chromatography purification .
-
Key Characterization : Confirm structure via / NMR (e.g., δ ~7.5–8.5 ppm for thiophene protons) and high-resolution mass spectrometry (HRMS) .
- Data Table : Example reaction yields under varying conditions:
| Solvent | Catalyst | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | EDCI | 0–5°C | 65 | 98% |
| Ethanol | None | Reflux | 45 | 95% |
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation :
- NMR : Compare experimental NMR shifts with computed values (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .
- Melting Point : Determine consistency with literature (e.g., 180–185°C for analogous thienopyrimidines) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up?
- Methodological Answer :
- Solvent Screening : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalyst Selection : EDCI/HOBt systems improve coupling efficiency compared to non-catalyzed reactions .
- Temperature Control : Maintain <10°C during acrylamide coupling to minimize side reactions .
- Purification : Employ preparative HPLC for high-purity batches (>99%) .
Q. What strategies resolve contradictions in biological activity data for thienopyrimidine-acrylamide hybrids?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups) on target binding (e.g., kinase inhibition) .
- Dose-Response Curves : Use IC values from 3 independent assays to assess reproducibility .
- Crystallography : Resolve binding modes via X-ray diffraction (e.g., Mercury CSD for packing pattern analysis) .
Q. What computational tools predict the stability and reactivity of this compound under physiological conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., acrylamide double bond) .
- ADMET Prediction : Use ACD/Percepta to estimate logP (~3.2), solubility (<10 μM), and metabolic stability (CYP3A4 substrate) .
- Molecular Dynamics : Simulate binding to targets (e.g., EGFR kinase) using GROMACS .
Structural and Analytical Challenges
Q. How is crystallographic data validated for thienopyrimidine derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for structure solution and refinement (R-factor <0.05 for high-quality data) .
- Disorder Modeling : Apply PART instructions in SHELXTL for disordered solvent molecules .
- CCDC Deposition : Cross-validate with Cambridge Structural Database entries (e.g., CCDC 1234567) .
Biological Evaluation
Q. What in vivo models are suitable for evaluating this compound’s anti-cancer efficacy?
- Methodological Answer :
- Xenograft Models : Use BALB/c nude mice implanted with MDA-MB-231 cells (triple-negative breast cancer) .
- Dosing Regimen : Administer 50 mg/kg orally daily for 21 days; monitor tumor volume via caliper measurements .
- Toxicity Screening : Assess liver/kidney function via ALT/AST and creatinine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
